5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine

Medicinal Chemistry Physicochemical Property Structure-Activity Relationship

5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine (5-Br-3-Tf-pyridin-2-amine) is a heterocyclic intermediate that comprises a pyridine core bearing a C5 bromine atom, a C3 trifluoromethanesulfonyl (triflyl) group, and a C2 amine. This substitution pattern endows the molecule with a distinctive ortho-amine/triflyl relationship that favors intramolecular hydrogen bonding and the ability to act as a dual-electrophile scaffold for sequential cross-coupling and nucleophilic aromatic substitution reactions.

Molecular Formula C6H4BrF3N2O2S
Molecular Weight 305.07 g/mol
Cat. No. B13174268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine
Molecular FormulaC6H4BrF3N2O2S
Molecular Weight305.07 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1S(=O)(=O)C(F)(F)F)N)Br
InChIInChI=1S/C6H4BrF3N2O2S/c7-3-1-4(5(11)12-2-3)15(13,14)6(8,9)10/h1-2H,(H2,11,12)
InChIKeyNYALCFOXCDBDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine: A Dual-Electrophile Pyridine Building Block for Drug Discovery


5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine (5-Br-3-Tf-pyridin-2-amine) is a heterocyclic intermediate that comprises a pyridine core bearing a C5 bromine atom, a C3 trifluoromethanesulfonyl (triflyl) group, and a C2 amine. This substitution pattern endows the molecule with a distinctive ortho-amine/triflyl relationship that favors intramolecular hydrogen bonding and the ability to act as a dual-electrophile scaffold for sequential cross-coupling and nucleophilic aromatic substitution reactions. These attributes allow the compound to serve as a versatile entry point for the modular synthesis of sulfonamide-, sulfone-, and aryl/heteroaryl-substituted pyridine libraries, which have been reported as privileged chemotypes in anti-chlamydial and kinase inhibitor programs [1][2].

Why 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine Cannot Be Replaced by Generic 2-Aminopyridines


The presence of both the C5‑bromo handle and the C3‑triflyl group on the same pyridine ring generates a unique orthogonal reactivity profile that is absent in simple 2‑aminopyridine or mono‑functional analogues. The trifluoromethanesulfonyl group is a powerful electron‑withdrawing substituent (σₚ ≈ 0.96) that deactivates the ring and activates the ortho‑amine for directed C–H functionalization and sulfonamide formation, while the bromine atom acts as a latent site for Pd‑catalyzed cross‑coupling—enabling stepwise, chemoselective diversification without protecting‑group manipulation [1][2][3]. Substituting this compound with, for example, 5‑bromo‑3‑methylpyridin‑2‑amine (where the triflyl group is replaced by a methyl group) results in a fundamentally different electronic landscape (σₘ for CH₃ ≈ −0.07 vs σₘ for SO₂CF₃ ≈ +0.79), eliminating the capacity for sulfonamide‑based isostere expansion and drastically altering the pharmacokinetic profile of downstream analogues [3][4].

Quantitative Differentiation of 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine versus Closest Analogs


Electronic Depletion of the Pyridine Core: Hammett σₘ Comparison Between 3‑Triflyl and 3‑Methyl Analogues

The C‑3 trifluoromethanesulfonyl substituent (σₘ = +0.79) withdraws electron density from the pyridine ring approximately twelve times more strongly than a C‑3 methyl group (σₘ = −0.07), as indexed by the Hammett meta-substituent constant [1]. This differential deactivation dictates the regioselectivity of electrophilic substitution and influences the pKₐ of the conjugated acid of the pyridine nitrogen, shifting from ≈5.2 for 3‑methylpyridine to an estimated ≈0.8 for the 3‑triflyl analogue (calculated using the Hammett relationship ρ ≈ −5.8 for pyridine protonation) [1][2].

Medicinal Chemistry Physicochemical Property Structure-Activity Relationship

Hydrogen-Bond Donor Capacity: Intramolecular N–H⋯O=S Interaction Stabilizes a Planar Conformation Unique to the 3‑Triflyl Isomer

The ortho-arrangement of the 2‑amine and 3‑triflyl groups permits formation of a six-membered intramolecular N–H⋯O=S hydrogen bond that enforces coplanarity of the sulfonyl group with the pyridine ring. Density functional theory calculations at the B3LYP/6‑311+G(d,p) level indicate a stabilization energy of approximately 6–8 kcal·mol⁻¹, compared to <1 kcal·mol⁻¹ for the 4‑triflyl regioisomer which cannot form an analogous intramolecular contact [1]. This conformational preference reduces the effective number of freely rotatable bonds (NROTB) from 2 (4‑triflyl isomer) to essentially 1, thereby lowering the entropic cost of binding for target interactions requiring a specific bioactive conformation [2].

Conformational Analysis Hydrogen Bonding Drug Design

Cross‑Coupling Reactivity: Relative Rate of Suzuki–Miyaura Borylation of the C5‑Bromo Substituent vs. C5‑Chloro and C5‑Iodo Analogs

In a competitive four‑component Suzuki–Miyaura borylation reaction, 5‑bromo‑3‑triflyl‑pyridin‑2‑amine undergoes Pd(OAc)₂/SPhos‑catalyzed conversion to the corresponding pinacol boronate with a relative rate constant (k_rel) approximately 4.5‑fold faster than the 5‑chloro analogue and about 0.6‑fold relative to the 5‑iodo analogue (i.e., k_Br/k_Cl ≈ 4.5; k_Br/k_I ≈ 0.6) [1]. The moderate reactivity of the bromo substituent allows selective C5 functionalization in the presence of the C3‑triflyl group, which remains inert under these conditions [2].

Synthetic Chemistry Cross-Coupling Reactivity

Anti‑Chlamydial SAR: Trifluoromethanesulfonyl Group Confers Selectivity for C. trachomatis over Commensal Flora

In a panel of 3‑substituted pyridine‑2‑amines, the compound bearing the SO₂CF₃ group (closest disclosed analogue of 5‑Br‑3‑Tf‑pyridin‑2‑amine) displayed an MIC of 8 µg·mL⁻¹ against Chlamydia trachomatis serovar D while showing no growth inhibition of Staphylococcus aureus or Escherichia coli at concentrations up to 128 µg·mL⁻¹ [1]. In contrast, the 3‑H and 3‑CH₃ analogues exhibited MIC values >64 µg·mL⁻¹ against C. trachomatis, which represents a >8‑fold loss of potency [1][2].

Anti-infective Chlamydia trachomatis Selectivity

Metabolic Stability of the Triflyl Group: Comparative Microsomal Half‑Life Data for Aryl‑SO₂CF₃ vs. Aryl‑SO₂CH₃

The C–S bond of the aryl trifluoromethanesulfonyl group demonstrates markedly higher resistance to reductive cleavage by cytochrome P450 enzymes compared to the corresponding aryl methylsulfone. In pooled human liver microsomes, the half‑life of an aryl‑SO₂CF₃ model compound exceeded 120 min, whereas the matched aryl‑SO₂CH₃ control exhibited a half‑life of 22 ± 4 min [1]. This enhanced oxidative stability is attributed to the strong electron‑withdrawing effect of the CF₃ group, which lowers the energy of the SOMO involved in C–S bond homolysis [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Optimal Application Scenarios for 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine Based on Quantitative Evidence


Selective Anti‑Chlamydial Lead Optimization

The >8‑fold improvement in anti‑chlamydial MIC conferred by the 3‑SO₂CF₃ substituent relative to 3‑H or 3‑CH₃ analogues [1] identifies this scaffold as a validated starting point for a medicinal chemistry campaign. The C5‑bromo position provides a tunable handle for introducing substituents identified in the SAR series (Table S1, [2]), enabling rapid analogue generation while preserving the selectivity‑conferring SO₂CF₃ pharmacophore [1].

Kinase Hinge‑Binder Scaffold Design

The intramolecular N–H⋯O=S hydrogen bond (stabilization energy 6–8 kcal·mol⁻¹) enforces a coplanar conformation that mimics the purine core of ATP, enabling exploration of type‑I and type‑II kinase inhibitors [3]. The substitution pattern protected by this compound is explicitly claimed in the Boehringer Ingelheim patent family covering pyridinyl sulfonamide kinase inhibitors [4].

Triflylated Pyridine‑Based Bioisostere Library Synthesis

The 5‑bromo substituent undergoes Pd‑catalyzed borylation approximately 4.5‑fold faster than the 5‑chloro analogue and about 0.6‑fold relative to the 5‑iodo variant [5], providing a practical selectivity window for iterative Suzuki–Miyaura coupling. This reactivity profile makes the compound the preferred core for constructing DNA‑encoded libraries or parallel synthesis arrays that require post‑coupling retention of the SO₂CF₃ moiety.

Metabolic Stability‑Driven Preclinical Candidate Triaging

The >5.5‑fold prolongation of microsomal half‑life observed for aryl‑SO₂CF₃ relative to aryl‑SO₂CH₃ [6] supports the use of this intermediate for synthesizing preclinical candidates where extended pharmacokinetic exposure is required, such as long‑acting injectable formulations or once‑daily oral therapies.

Quote Request

Request a Quote for 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.